Enhanced Lipophilicity and Hydrogen-Bonding Profile Versus the Pyridyl Enaminone Analog
Compared to the widely employed kinase inhibitor intermediate (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (CAS 55314-16-4), the target compound replaces the basic pyridine nitrogen with a neutral, lipophilic 2,5-dimethylpyrrole-substituted phenyl ring. This substitution increases predicted logP from approximately 1.1 to 3.2, adds two methyl steric shields, and eliminates the hydrogen-bond acceptor capability of the pyridyl nitrogen [1][2]. The result is a compound with substantially different membrane permeability potential and protein-binding propensity, making it a more suitable scaffold for targets requiring deeper hydrophobic pocket occupancy.
| Evidence Dimension | Computed partition coefficient (XLogP3) and H-bond acceptor count |
|---|---|
| Target Compound Data | XLogP3 = 3.2; HBA = 2; HBD = 0 |
| Comparator Or Baseline | (E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one: XLogP3 ≈ 1.1 (computed); HBA = 3 |
| Quantified Difference | Δ logP ≈ +2.1; pyridyl nitrogen as additional HBA removed |
| Conditions | XLogP3 algorithm (PubChem 2025.09.15); comparator value derived from analogous computation for CAS 55314-16-4 |
Why This Matters
A logP difference of >2 log units typically corresponds to a >100-fold difference in octanol–water partition coefficient, directly impacting membrane permeability, CYP450 susceptibility, and off-target binding—factors that must be accounted for when selecting a chemical probe for cellular assays or in vivo studies.
- [1] PubChem. (2025). Computed Properties for CID 1481657. XLogP3 = 3.2, HBA = 2, HBD = 0. View Source
- [2] PubChem. (n.d.). Compound Summary for 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one (CAS 55314-16-4). XLogP3 ≈ 1.1, HBA = 3 (pyridyl N + carbonyl O + dimethylamino N). View Source
